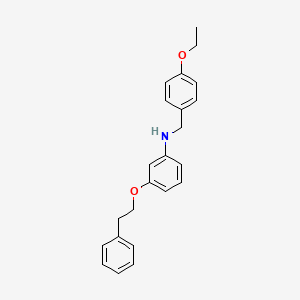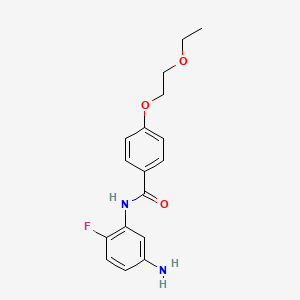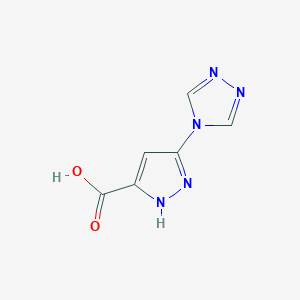
3-Isopropoxy-N-(4-isopropoxybenzyl)aniline
Descripción general
Descripción
3-Isopropoxy-N-(4-isopropoxybenzyl)aniline: is an organic compound with the molecular formula C19H25NO2 and a molecular weight of 299.42 g/mol . This compound is characterized by the presence of isopropoxy groups attached to both the aniline and benzyl moieties. It is primarily used in scientific research, particularly in the fields of proteomics and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-N-(4-isopropoxybenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-isopropoxyaniline and 4-isopropoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-isopropoxyaniline is reacted with 4-isopropoxybenzyl chloride in the presence of the base in an appropriate solvent such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropoxy-N-(4-isopropoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Compounds with different substituents replacing the isopropoxy groups.
Aplicaciones Científicas De Investigación
3-Isopropoxy-N-(4-isopropoxybenzyl)aniline has several applications in scientific research:
Proteomics: It is used as a reagent in the study of proteins and their functions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: It is utilized in the development of new pharmaceuticals and therapeutic agents.
Materials Science: The compound is explored for its potential use in the creation of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Isopropoxy-N-(4-isopropoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy groups may enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Isopropoxyaniline: A precursor in the synthesis of 3-Isopropoxy-N-(4-isopropoxybenzyl)aniline.
4-Isopropoxybenzyl chloride: Another precursor used in the synthesis.
N-(4-Isopropoxybenzyl)aniline: A structurally similar compound with one isopropoxy group.
Uniqueness
This compound is unique due to the presence of two isopropoxy groups, which can influence its chemical reactivity and binding properties. This dual substitution pattern distinguishes it from other similar compounds and can impart specific characteristics that are valuable in research and industrial applications.
Propiedades
IUPAC Name |
3-propan-2-yloxy-N-[(4-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14(2)21-18-10-8-16(9-11-18)13-20-17-6-5-7-19(12-17)22-15(3)4/h5-12,14-15,20H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFQCWRFVURINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


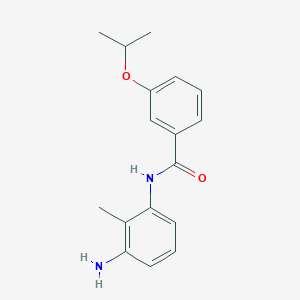

![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)

![3-{[4-(Diethylamino)benzyl]amino}propanohydrazide](/img/structure/B1385158.png)
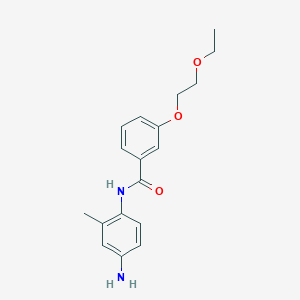
![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)
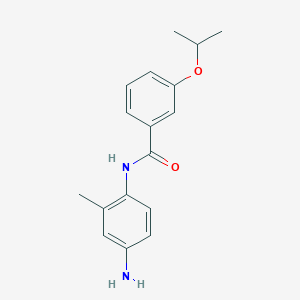
![Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385163.png)
![[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385165.png)
![(3Ar,4s,9bs)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385169.png)
